molecular formula C14H17FN2O B14222301 N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine CAS No. 627522-77-4

N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine

Katalognummer: B14222301
CAS-Nummer: 627522-77-4
Molekulargewicht: 248.30 g/mol
InChI-Schlüssel: RHWDNHLXTNKHME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine is an organic compound that features both fluorophenyl and furan moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine typically involves multi-step organic reactions. One common approach is the reductive amination of 2-fluorobenzaldehyde with furan-2-ylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of more efficient catalysts and greener solvents can be explored to make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The fluorophenyl group can be reduced to a cyclohexyl group under hydrogenation conditions.

    Substitution: The amine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Alkyl halides or acyl chlorides can be used for N-alkylation or N-acylation reactions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Cyclohexyl derivatives.

    Substitution: N-alkylated or N-acylated products.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N1-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with various biomolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, N1-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of N1-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The fluorophenyl and furan moieties contribute to its binding affinity and specificity, allowing it to effectively interact with its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~1~-[(2-Chlorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine
  • N~1~-[(2-Bromophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine
  • N~1~-[(2-Methylphenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine

Uniqueness

N~1~-[(2-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. This can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

627522-77-4

Molekularformel

C14H17FN2O

Molekulargewicht

248.30 g/mol

IUPAC-Name

N-[(2-fluorophenyl)methyl]-N'-(furan-2-ylmethyl)ethane-1,2-diamine

InChI

InChI=1S/C14H17FN2O/c15-14-6-2-1-4-12(14)10-16-7-8-17-11-13-5-3-9-18-13/h1-6,9,16-17H,7-8,10-11H2

InChI-Schlüssel

RHWDNHLXTNKHME-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C(=C1)CNCCNCC2=CC=CO2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.